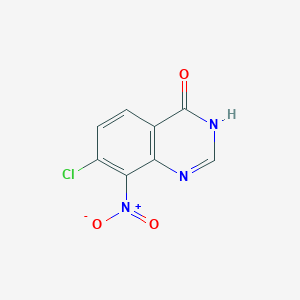












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].ClC1C([N+]([O-])=O)=C2C(C(=O)NC=N2)=CC=1.S(Cl)(Cl)=O.[Cl:35][C:36]1[CH:37]=[C:38]([CH:40]=[CH:41][C:42]=1[F:43])[NH2:39]>C(O)(C)C.CCCCCC.ClCCl.CN(C=O)C>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([NH:39][C:38]3[CH:40]=[CH:41][C:42]([F:43])=[C:36]([Cl:35])[CH:37]=3)=[N:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14]
|


|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2C(NC=NC2=C1[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
760 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hrs
|
|
Duration
|
4 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to dryness and toluene (150 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated further
|
|
Type
|
ADDITION
|
|
Details
|
dichloromethane (280 mL) was added to the residue
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred, at 20° C. for 20 min
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
CUSTOM
|
|
Details
|
was continued at 20° C
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with hexane (200 mL×2)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The obtained solid was added to methanol (1 L)-water (120 mL), and triethylamine (30 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
with stirring under ice-
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (700 mL×2)
|
|
Type
|
WASH
|
|
Details
|
The crudely purified substance (65 g) was suspension-washed with acetonitrile (1.2 L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=C(C=C1)F)Cl)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54.6 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |